4-{4-[(4-chlorophenyl)thio]butyl}-2,6-dimethylmorpholine oxalate
Overview
Description
4-{4-[(4-chlorophenyl)thio]butyl}-2,6-dimethylmorpholine oxalate is a useful research compound. Its molecular formula is C18H26ClNO5S and its molecular weight is 403.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.1220218 g/mol and the complexity rating of the compound is 333. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure Analysis
Hydrogen-Bonding Patterns in Morpholinium Salts : A study explored the hydrogen-bonding patterns in morpholinium hydrogen oxalate salts, highlighting the diverse hydrogen-bonding motifs these compounds can form. This research suggests potential applications in crystal engineering and the design of novel materials with specific molecular interactions (Mulrooney et al., 2018).
Chemical Synthesis and Reactivity
Novel Syntheses of Heterocyclic Compounds : Research on the preparation of new heterocyclic compounds with expected biological activity demonstrates the synthetic versatility of chlorophenyl-containing compounds. These findings suggest that compounds like "4-{4-[(4-chlorophenyl)thio]butyl}-2,6-dimethylmorpholine oxalate" could be valuable intermediates in synthesizing biologically active molecules (Sayed et al., 2003).
Material Science Applications
Polythiophenes with Oligoethylene Glycol Spacers : A study on the synthesis and characterization of novel polythiophenes bearing oligoethylene glycol spacers and crown ethers provides insights into how structurally similar compounds might be utilized in materials science. These polymers show promising solvatochromic and thermochromic behaviors, indicating potential applications in smart materials and sensors (Almeida et al., 2009).
Optoelectronics and Charge Transport
Optoelectronic Properties of Hydroquinoline Derivatives : An investigation into the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives using a DFT approach reveals the potential of such compounds in optoelectronic applications. This research suggests that "this compound" might exhibit useful optoelectronic and charge transport properties, making it of interest for electronic and photonic devices (Irfan et al., 2020).
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)sulfanylbutyl]-2,6-dimethylmorpholine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNOS.C2H2O4/c1-13-11-18(12-14(2)19-13)9-3-4-10-20-16-7-5-15(17)6-8-16;3-1(4)2(5)6/h5-8,13-14H,3-4,9-12H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHOTOMZWZDNRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCSC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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